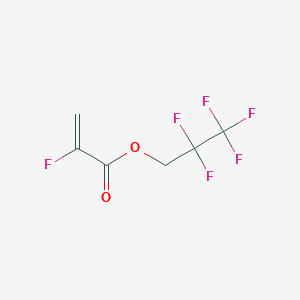

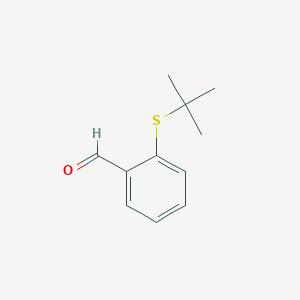

![molecular formula C9H6OS B1585829 ベンゾ[b]チオフェン-6-カルバルデヒド CAS No. 6386-80-7](/img/structure/B1585829.png)

ベンゾ[b]チオフェン-6-カルバルデヒド

概要

説明

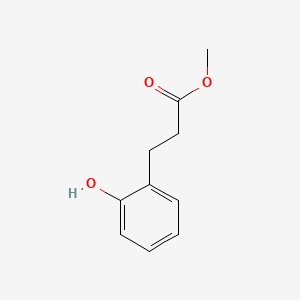

Benzo[b]thiophene-6-carbaldehyde is an aromatic organic compound with a molecular formula of C9H6OS . It is a derivative of benzothiophene, which is a compound that contains a benzene and thiophene ring . The CAS Number of Benzo[b]thiophene-6-carbaldehyde is 6386-80-7 .

Synthesis Analysis

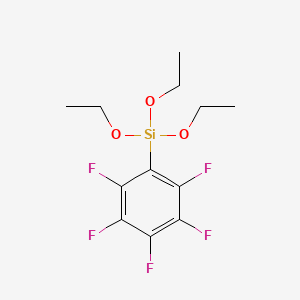

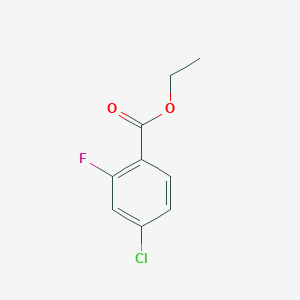

Benzo[b]thiophene-6-carbaldehyde can be synthesized from 3-methyl-benzo[b]thiophene . Another method involves a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The linear formula of Benzo[b]thiophene-6-carbaldehyde is C9H6OS . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding .Chemical Reactions Analysis

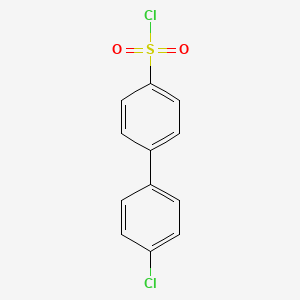

Benzo[b]thiophene-6-carbaldehyde undergoes various chemical reactions. For instance, it can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . It can also participate in the synthesis of diverse multisubstituted benzothiophene derivatives .Physical And Chemical Properties Analysis

Benzo[b]thiophene-6-carbaldehyde has a molecular weight of 162.21 . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . It can exist in a liquid, solid, or semi-solid physical form .科学的研究の応用

腐食防止

ベンゾ[b]チオフェン-6-カルバルデヒド: とその誘導体は、腐食防止剤として効果的であることが知られています。 それらは、腐食性の環境における金属の劣化を防ぐために工業化学で使用されており、金属構造物や部品の寿命を延ばすために不可欠です .

有機半導体

チオフェン誘導体は、有機半導体の開発に重要な役割を果たしています。これらの材料は、柔軟性、軽量性、コスト効率の高い電子デバイスを作成するために不可欠です。 チオフェン系半導体のユニークな特性により、太陽電池や薄膜トランジスタなど、さまざまな用途に適しています .

有機電界効果トランジスタ (OFET)

OFETの進歩は、チオフェン誘導体によって大きく影響を受けてきました。ベンゾ[b]チオフェン-6-カルバルデヒドは、OFETのパフォーマンスを向上させる材料を合成するために使用できます。OFETは、現代の電子機器の不可欠なコンポーネントであり、低消費電力と高効率などの利点を提供します .

有機発光ダイオード (OLED)

OLEDの製造においては、ベンゾ[b]チオフェン-6-カルバルデヒドを含むチオフェン誘導体が、優れたエレクトロルミネッセンス特性のために使用されています。 OLED技術は、スマートフォン、テレビ、照明システムのディスプレイに広く使用されており、従来のLEDと比較して、より優れた色コントラストとエネルギー効率を提供します .

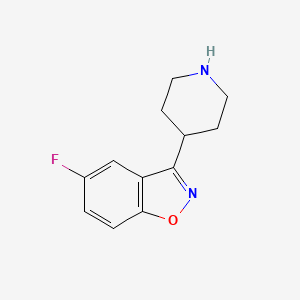

薬理学的特性

チオフェン系化合物は、幅広い薬理学的特性を示します。それらは、抗がん剤、抗炎症剤、抗菌剤、および降圧剤としての可能性について研究されてきました。 チオフェンの構造枠組みは、新しい治療薬の開発における医薬品化学において有利です .

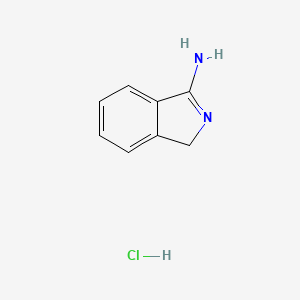

複素環式化合物の合成

ベンゾ[b]チオフェン-6-カルバルデヒド: は、5員環と6員環系の調製のための貴重な合成中間体です。 それは、さまざまな合成経路における出発物質として役立ち、潜在的な医薬品用途を持つ活性ヘテロアリールカルコンやその他の複雑な分子の作成に貢献しています .

Safety and Hazards

将来の方向性

Benzo[b]thiophene-6-carbaldehyde and its derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They also play a vital role in material science as corrosion inhibitors and in the advancement of organic semiconductors . Therefore, the future directions of Benzo[b]thiophene-6-carbaldehyde could involve further exploration of its potential uses in these areas.

特性

IUPAC Name |

1-benzothiophene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPOWIYNQUFRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213295 | |

| Record name | Benzo(b)thiophene-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6386-80-7 | |

| Record name | Benzo(b)thiophene-6-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

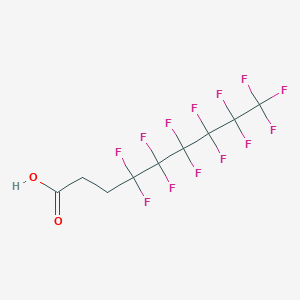

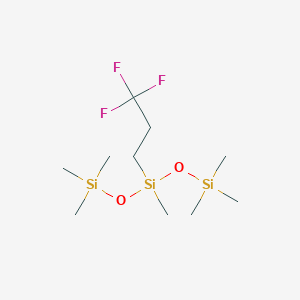

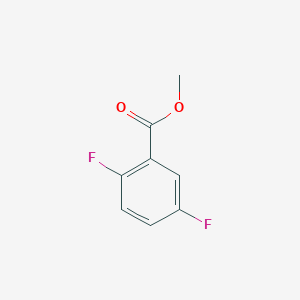

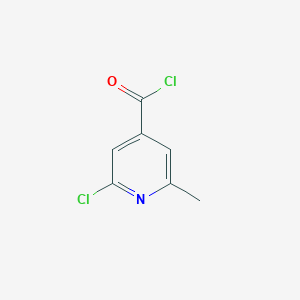

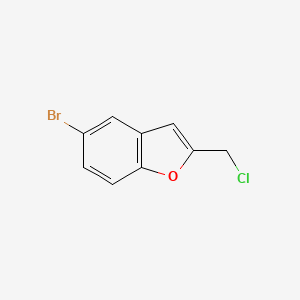

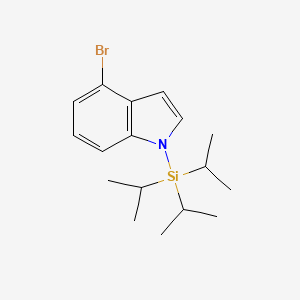

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。